molecular formula C10H21NS B13013989 N-(5-Methylhexan-2-yl)thietan-3-amine

N-(5-Methylhexan-2-yl)thietan-3-amine

Cat. No.: B13013989
M. Wt: 187.35 g/mol
InChI Key: DNMRHAACUQDIFG-UHFFFAOYSA-N
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Description

N-(5-Methylhexan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C12H25NS. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylhexan-2-yl)thietan-3-amine typically involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. One common method is the intramolecular cyclization of 3-mercaptoalkyl halides under basic conditions . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .

Industrial Production Methods

Industrial production of this compound often employs large-scale nucleophilic cyclization reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylhexan-2-yl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methylhexan-2-yl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of sulfur-containing biomolecules.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Methylhexan-2-yl)thietan-3-amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its sulfur atom can undergo oxidation and reduction reactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(5-methylhexan-2-yl)thietan-3-amine
  • N-(5-methylhexan-2-yl)thietan-3-amine

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(5-methylhexan-2-yl)thietan-3-amine

InChI

InChI=1S/C10H21NS/c1-8(2)4-5-9(3)11-10-6-12-7-10/h8-11H,4-7H2,1-3H3

InChI Key

DNMRHAACUQDIFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1CSC1

Origin of Product

United States

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